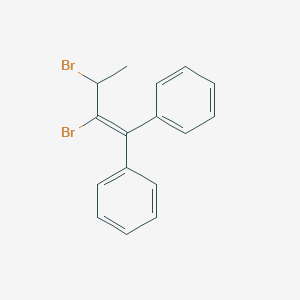![molecular formula C14H10O6 B14406364 2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid CAS No. 84119-04-0](/img/structure/B14406364.png)
2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid is an organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes two prop-2-yn-1-yloxy groups attached to a benzene ring with carboxylic acid functionalities at the 1 and 4 positions. This structure imparts unique chemical properties, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid typically involves the reaction of 2,5-dibromobenzene-1,4-diol with propylene bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide at elevated temperatures (around 105°C) for an extended period (approximately 68 hours). The product is then purified using column chromatography with dichloromethane and petroleum ether as eluents .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The prop-2-yn-1-yloxy groups can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarboxylic acids, while reduction could produce diols.
Scientific Research Applications
2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid has diverse applications in scientific research:
Biology: The compound’s unique structure allows it to be used in biochemical studies, particularly in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is valuable in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid involves its interaction with molecular targets through its functional groups. The prop-2-yn-1-yloxy groups can participate in click chemistry reactions, forming stable triazole rings with azides. This property is exploited in various applications, including drug development and material science .
Comparison with Similar Compounds
1,4-Dibromo-2,5-bis(prop-2-yn-1-yloxy)benzene: This compound shares a similar core structure but includes bromine atoms instead of carboxylic acid groups.
2,5-Bis(prop-2-yn-1-yloxy)terephthalaldehyde: Another related compound used in organic synthesis and material science.
Uniqueness: 2,5-Bis[(prop-2-yn-1-yl)oxy]benzene-1,4-dicarboxylic acid is unique due to its dual functionality, combining the reactivity of prop-2-yn-1-yloxy groups with the versatility of carboxylic acid groups. This dual functionality makes it particularly valuable in the synthesis of complex molecules and advanced materials.
Properties
CAS No. |
84119-04-0 |
|---|---|
Molecular Formula |
C14H10O6 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
2,5-bis(prop-2-ynoxy)terephthalic acid |
InChI |
InChI=1S/C14H10O6/c1-3-5-19-11-7-10(14(17)18)12(20-6-4-2)8-9(11)13(15)16/h1-2,7-8H,5-6H2,(H,15,16)(H,17,18) |
InChI Key |
NHXPMULWXRURKS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC(=C(C=C1C(=O)O)OCC#C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


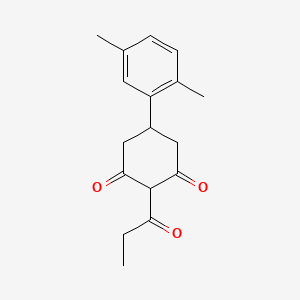

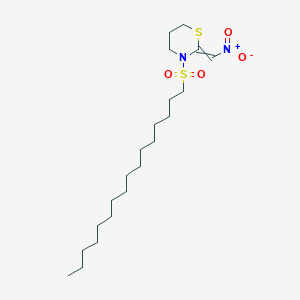
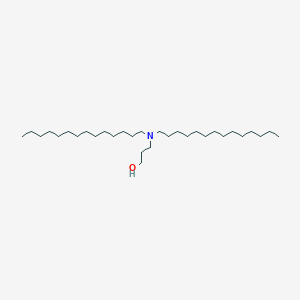

![N-Methyl-5-[3-(2-methylphenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14406312.png)
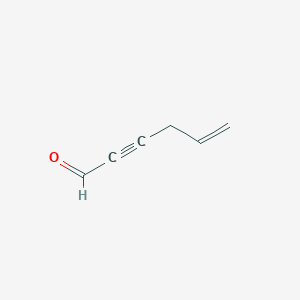
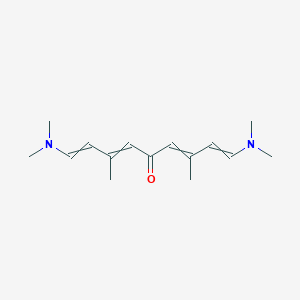
![3-acetyl-1-(acetyloxy)-4-[(2E)-but-2-en-1-yl]naphthalen-2-yl acetate](/img/structure/B14406335.png)
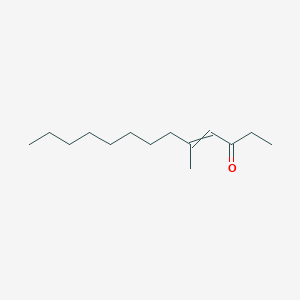

![1-[2-(Methylsulfanyl)phenyl]pentan-1-one](/img/structure/B14406347.png)
![5,11-bis(4-bromophenyl)-8-phenyl-2,5,11-triazatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene-4,12-dione](/img/structure/B14406369.png)
